3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate can then be coupled with a pyridine derivative under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as high-throughput screening and process optimization are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Materials Science: It can be incorporated into organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the thiophene and pyridine rings can contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom in a five-membered ring and have diverse biological activities.
Triazoles: Similar to oxadiazoles, triazoles are five-membered rings with three nitrogen atoms and are used in various applications.
Pyridines: Compounds with a pyridine ring are widely used in pharmaceuticals and agrochemicals.
Uniqueness
3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the combination of its three heterocyclic rings, which can provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets and can lead to the development of novel compounds with enhanced activities and properties.
Properties
IUPAC Name |
5-pyridin-3-yl-3-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c1-3-8(7-12-5-1)11-13-10(14-15-11)9-4-2-6-16-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZRAHEPABBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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